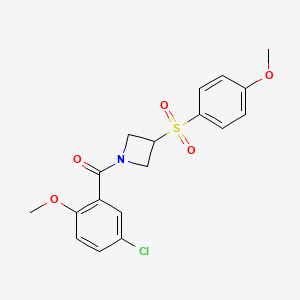
3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a thiazolidine core (a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms) .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of its atoms and the bonds between them. Unfortunately, without more information or a detailed study on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. For example, the benzoyl group might undergo reactions typical for carbonyl compounds, while the trifluoromethyl group could participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include its state of matter at room temperature, melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been used in the preparation of various bioactive molecules
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of bioactive molecules, suggesting that they may interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been used in the synthesis of bioactive molecules, suggesting that they may have significant biological effects .
properties
IUPAC Name |
3-benzoyl-1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-7-4-8-14(9-13)22-16(24)15-10-28(26,27)11-23(15)17(25)12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZROUXFXIUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2855020.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)
![2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2855023.png)


![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)

![Tert-butyl (3S)-3-[4-[(prop-2-enoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2855032.png)